N-benzylpiperidine-4-sulfonamide

Phospholipase A2 Inhibition Myocardial Infarction Structure-Activity Relationship

Procure N-benzylpiperidine-4-sulfonamide HCl (CAS 2219370-97-3) as a validated, non-substitutable scaffold for medicinal chemistry. The N-benzyl group is essential for antiviral HA fusion inhibition, while the 4-sulfonamide acts as a zinc-binding anchor for metalloenzyme (e.g., carbonic anhydrase) inhibitor design. Unlike generic piperidine derivatives, this chemotype provides a unique pharmacophore critical for structure-activity relationship (SAR) campaigns targeting tumor-associated isoforms and cardioprotective PLA2 pathways. Bulk and gram-scale quantities available for focused library synthesis.

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
Cat. No. B8587893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylpiperidine-4-sulfonamide
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESC1CNCCC1S(=O)(=O)NCC2=CC=CC=C2
InChIInChI=1S/C12H18N2O2S/c15-17(16,12-6-8-13-9-7-12)14-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2
InChIKeyODTCZZBZLBBAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzylpiperidine-4-sulfonamide Procurement: A Core Piperidine-Sulfonamide Scaffold for Targeted Chemical Biology


N-Benzylpiperidine-4-sulfonamide (CAS 2219370-97-3 as hydrochloride salt) is a small-molecule research compound characterized by a piperidine ring functionalized with an N-benzyl group and a 4-sulfonamide moiety . This core structure is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of diverse bioactive compounds, including inhibitors of phospholipase A2 [1], carbonic anhydrase isoforms [2], and viral fusion proteins [3]. Its value proposition for procurement is based on its utility as a validated starting point for structure-activity relationship (SAR) studies and targeted library synthesis, rather than as an optimized drug candidate itself.

Why N-Benzylpiperidine-4-sulfonamide is Not Interchangeable with Other Piperidine-Sulfonamide Analogs


Generic substitution of N-Benzylpiperidine-4-sulfonamide with closely related compounds is not scientifically valid due to the critical, quantifiable impact of the benzyl and sulfonamide substitution patterns on target engagement and functional activity. The N-benzyl group is essential for certain antiviral mechanisms, as its replacement with hydrogen, methyl, or other groups abolishes activity [1]. Furthermore, the 4-sulfonamide group is a known zinc-binding motif crucial for inhibiting metalloenzymes like carbonic anhydrases, and subtle structural changes drastically alter isoform selectivity and potency . These structure-activity relationships underscore that N-benzylpiperidine-4-sulfonamide possesses a specific pharmacophore that cannot be assumed for other in-class compounds, making it a distinct entity for research and development.

Quantitative Differentiation of N-Benzylpiperidine-4-sulfonamide from Key Analogs: An Evidence-Based Guide


Phospholipase A2 Inhibition: The N-Benzylpiperidine Scaffold Yields Nanomolar Potency

A study on benzenesulfonamide-based phospholipase A2 (PLA2) inhibitors identified N-(phenylalkyl)piperidine derivatives as optimal. The compound ER-3826, which contains an N-benzylpiperidine core, exhibited potent in vitro inhibition with an IC30 of 0.009 µM, and demonstrated significant in vivo cardioprotective effects at doses ≥0.3 mg/kg iv in a rat model of myocardial infarction [1]. This establishes the N-benzylpiperidine moiety as a critical pharmacophore for this target class.

Phospholipase A2 Inhibition Myocardial Infarction Structure-Activity Relationship

Antiviral Fusion Inhibition: The N-Benzyl Group is Essential for Blocking Influenza H1N1 Entry

In a study evaluating 4,4-disubstituted N-benzylpiperidines as influenza virus fusion inhibitors, the presence of the N-benzyl moiety was shown to be critical for antiviral activity. Replacement of the benzyl group in the active hit compound 2 with hydrogen, methyl, cyclohexyl, or phenyl (compounds 4–7) resulted in a complete loss of antiviral activity against influenza A/H1N1 in vitro [1]. The study further proposed that the N-benzyl group participates in a key pi-stacking interaction with a phenylalanine residue in the viral hemagglutinin protein.

Antiviral Influenza H1N1 Hemagglutinin Fusion Inhibitor Structure-Activity Relationship

Carbonic Anhydrase Inhibition: 4-Sulfonamide is the Primary Zinc-Binding Group

The sulfonamide functional group is a well-established zinc-binding group (ZBG) essential for the inhibition of carbonic anhydrase (CA) metalloenzymes . While direct, peer-reviewed data for the inhibition constant (Ki) of the exact compound N-benzylpiperidine-4-sulfonamide is not publicly available, the 4-sulfonamide moiety is the primary pharmacophore. Studies on closely related piperidine-4-sulfonamide derivatives have demonstrated potent inhibition of human CA isoforms, with Kd values in the nanomolar range (e.g., 200 nM for hCA I) [1]. Compounds lacking this sulfonamide group, such as simple N-benzylpiperidine, are completely devoid of this mechanism of action.

Carbonic Anhydrase Inhibition Enzyme Inhibitor Metalloenzyme

Optimal Research Applications for N-Benzylpiperidine-4-sulfonamide Based on Proven Differentiation


Development of Novel Phospholipase A2 (PLA2) Inhibitors

Procure N-benzylpiperidine-4-sulfonamide as a core scaffold for designing and synthesizing focused libraries of benzenesulfonamide-based PLA2 inhibitors. Use the established SAR from ER-3826 [1] to optimize N-alkyl and other substituents, leveraging the demonstrated in vivo cardioprotective activity of this chemotype in models of myocardial infarction [1].

Investigation of Viral Fusion Mechanisms for Influenza and Coronaviruses

Use the compound as a key intermediate for synthesizing 4,4-disubstituted N-benzylpiperidine analogs as novel hemagglutinin (HA) fusion inhibitors. The essential role of the N-benzyl group in HA binding and viral entry inhibition makes this an ideal starting point for developing new anti-influenza tools and exploring similar mechanisms in other enveloped viruses like SARS-CoV-2 [2].

Selective Carbonic Anhydrase (CA) Isoform Profiling

Employ the compound in medicinal chemistry campaigns aimed at developing isoform-selective carbonic anhydrase inhibitors. The 4-sulfonamide group serves as the primary zinc-binding anchor , while the N-benzylpiperidine portion can be elaborated to achieve selectivity for tumor-associated CA IX/XII over cytosolic isoforms, a strategy validated by ongoing research in this area .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzylpiperidine-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.